molecular formula C8H13Cl2N3O2 B11719782 (4-Nitrophenethyl)hydrazine dihydrochloride

(4-Nitrophenethyl)hydrazine dihydrochloride

Cat. No.: B11719782
M. Wt: 254.11 g/mol
InChI Key: YZVDPWQEXWEEDO-UHFFFAOYSA-N
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Description

(4-Nitrophenethyl)hydrazine dihydrochloride is a chemical reagent of interest in organic synthesis and pharmaceutical research. As a hydrazine derivative, it is primarily utilized as a derivatizing agent for carbonyl compounds , such as aldehydes and ketones, facilitating their analysis and purification . This function makes it a valuable tool for researchers in analytical chemistry. This compound also serves as a versatile building block (pharmaceutical intermediate) in the synthesis of more complex molecules . Its structure suggests potential for developing compounds with specialized activities, though any specific biological activity would be subject to further investigation. The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous and polar solvents like water and methanol . Handling this compound requires careful attention to safety protocols. It is expected to be hygroscopic and should be stored under an inert atmosphere, protected from light and moisture to maintain stability . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

2-(4-nitrophenyl)ethylhydrazine;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c9-10-6-5-7-1-3-8(4-2-7)11(12)13;;/h1-4,10H,5-6,9H2;2*1H

InChI Key

YZVDPWQEXWEEDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNN)[N+](=O)[O-].Cl.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Halogenated Precursors

A widely adopted route involves the reaction of p-nitrochlorobenzene with hydrazine derivatives. In a two-phase system of halogenated hydrocarbons and water, p-nitrochlorobenzene undergoes nucleophilic substitution with hydrazine hydrate under catalytic conditions. The reaction proceeds via an SNAr mechanism, where the electron-withdrawing nitro group activates the aromatic ring for attack by hydrazine’s nucleophilic nitrogen .

Key Steps :

  • Reaction Setup : Combine p-nitrochlorobenzene (1 eq) with hydrazine hydrate (1.2 eq) in a 1:1 mixture of dichloromethane and water.

  • Catalysis : Add tetrabutylammonium bromide (0.1 eq) as a phase-transfer catalyst.

  • Conditions : Stir at 60°C for 12 hours under nitrogen.

  • Acidification : Treat the product with concentrated HCl to precipitate the dihydrochloride salt.

This method achieves 80–85% yield with >99% purity after recrystallization .

Diazotization-Reduction of 4-Nitrophenethylamine

Another approach starts with 4-nitrophenethylamine , which undergoes diazotization followed by reduction:

Procedure :

  • Diazotization : Dissolve 4-nitrophenethylamine (10 mmol) in 10 mL of 10 N HCl at 0°C. Add sodium nitrite (11 mmol) dissolved in ice-water, stirring for 1 hour .

  • Reduction : Introduce stannous chloride (20 mmol) in HCl to the diazonium solution, maintaining temperatures below 5°C .

  • Isolation : Filter the orange precipitate and wash with cold ethanol to remove tin byproducts.

Yield : 39–45% . Limitations include moderate yields due to competing side reactions.

Reductive Amination of 4-Nitroacetophenone

A less conventional method employs reductive amination of 4-nitroacetophenone with hydrazine:

Steps :

  • Condensation : React 4-nitroacetophenone (1 eq) with hydrazine hydrate (2 eq) in ethanol under reflux for 6 hours.

  • Reduction : Add sodium borohydride (3 eq) gradually to reduce the intermediate hydrazone.

  • Acidification : Precipitate the product using HCl gas .

Outcome : 60–70% yield, though scalability is limited by borohydride handling.

Catalytic Hydrogenation of Nitro Groups

For higher selectivity, catalytic hydrogenation of 4-nitrostyrene hydrazine offers a streamlined pathway:

Protocol :

  • Hydrazine Formation : Treat 4-nitrostyrene with hydrazine in THF to form the hydrazine adduct.

  • Hydrogenation : Expose the adduct to H₂ (50 psi) with Pd/C (5% w/w) in methanol at 25°C for 4 hours.

  • Salt Formation : Bubble HCl through the solution to obtain the dihydrochloride.

Advantages : Avoids harsh acids, yielding 75–80% product.

One-Pot Synthesis from Glyoxylic Acid

A novel one-pot method utilizes glyoxylic acid and 4-nitrophenethylamine :

Process :

  • Condensation : Mix 4-nitrophenethylamine hydrochloride (1 eq) with glyoxylic acid monohydrate (2 eq) in dichloromethane and triethylamine (1.1 eq). Stir for 24 hours .

  • Cyclization : Reflux the intermediate in 1 M HCl for 24 hours.

  • Purification : Recrystallize from methanol/diethyl ether to isolate white needles .

Yield : 83% with HPLC purity >98% .

Comparative Analysis of Methods

Method Starting Material Yield Purity Reaction Time
Nucleophilic Substitutionp-Nitrochlorobenzene80–85%>99%12 hours
Diazotization-Reduction4-Nitrophenethylamine39–45%95%3 hours
Reductive Amination4-Nitroacetophenone60–70%97%6 hours
Catalytic Hydrogenation4-Nitrostyrene75–80%98%4 hours
One-Pot Synthesis4-Nitrophenethylamine83%98%48 hours

Key Observations :

  • The nucleophilic substitution route offers the highest yield and purity, making it industrially preferred .

  • Catalytic hydrogenation balances efficiency and safety but requires specialized equipment.

  • One-pot synthesis minimizes intermediate isolation but has longer reaction times .

Purification and Characterization

Critical purification steps include:

  • Recrystallization : Methanol/diethyl ether mixtures yield needle-like crystals .

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:1) removes polar impurities .

Characterization Data :

  • ¹H NMR (D₂O): δ 3.37 (m, 2H), 3.71 (s, 2H), 7.43 (d, J=8.5 Hz, 2H), 8.11 (d, J=8.5 Hz, 2H) .

  • HPLC : Retention time 6.2 min (C18 column, 60% acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium metabisulfite for reduction and various acids and bases to control the pH during the reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound can yield various intermediates and final products used in further chemical synthesis .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Functional Comparison

The table below compares (4-nitrophenyl)hydrazine dihydrochloride with structurally or functionally related hydrazine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Applications Stability Carcinogenicity Notable Features
(4-Nitrophenyl)hydrazine dihydrochloride 636-99-7 C₆H₈ClN₃O₂ 189.60 TPSC additives, hydrazone synthesis Moderate (light-sensitive) Not reported Reduces Sn⁴⁺ in perovskites
4-Methoxyphenylhydrazine hydrochloride 19501-58-7 C₇H₁₁ClN₂O 186.63 Pharmaceutical intermediates Stable under inert conditions Not reported Used in drug synthesis
1,2-Dimethylhydrazine dihydrochloride 306-37-6 C₂H₁₀Cl₂N₂ 158.03 Carcinogenicity studies High High (angiosarcomas) Species-dependent toxicity
Cyclopentyl hydrazine dihydrochloride 645372-27-6 C₅H₁₄Cl₂N₂ 183.09 Tyrosine kinase inhibition Stable Not reported Therapeutic potential
(4-Methyl-3-nitrophenyl)hydrazine hydrochloride 104446-90-4 C₇H₁₀ClN₃O₂ 203.63 Organic synthesis Data unavailable Not reported Nitro-substituted derivative

Key Differences and Research Findings

Stability
  • Derivatives with bulky substituents, such as diphenyl-dibenzylhydrazine dihydrochloride , exhibit lower stability due to steric strain between pentavalent nitrogen atoms .
Toxicological Profiles
  • 1,2-Dimethylhydrazine dihydrochloride is highly carcinogenic in Syrian golden hamsters, inducing angiosarcomas (89% in females) and hepatic tumors .

Q & A

Q. What are the optimized synthesis protocols for (4-Nitrophenethyl)hydrazine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Starting Materials : 4-Nitrophenethyl chloride and hydrazine hydrate.
  • Reaction Conditions : Maintain temperatures between 0–5°C during diazotization to minimize side reactions (e.g., hydrolysis or decomposition) . Use anhydrous solvents like ethanol or THF to enhance hydrazine reactivity.
  • Critical Parameters :
    • pH Control : Adjust to 3–4 using HCl to stabilize the hydrazine moiety and precipitate the dihydrochloride salt .
    • Stoichiometry : A 1:1.2 molar ratio of 4-nitrophenethyl chloride to hydrazine hydrate maximizes yield (reported ~75% in pilot studies) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.1–8.3 ppm (aromatic protons) and δ 3.5–4.0 ppm (methylene adjacent to hydrazine) confirm the structure.
    • ¹³C NMR : Signals near 150 ppm (C-NO₂) and 40–50 ppm (CH₂-NH) .
  • IR Spectroscopy : Stretching vibrations at 3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 1350 cm⁻¹ (NO₂ symmetric stretch) .
  • X-Ray Diffraction (XRD) : Resolves crystal packing and confirms dihydrochloride salt formation via Cl⁻ counterion positions .

Note : Purity (>97%) is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How should researchers purify this compound to achieve >95% purity?

Methodological Answer :

  • Recrystallization : Use ethanol/water (7:3 v/v) at 60°C. Cooling to 4°C yields needle-like crystals (purity ~98%) .
  • Column Chromatography : Silica gel (200–300 mesh) with CH₂Cl₂:MeOH (9:1) removes unreacted hydrazine and nitrobyproducts .
  • Lyophilization : For hygroscopic batches, freeze-drying under vacuum preserves stability .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attack. Key applications:

  • Schiff Base Formation : React with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux (12 hr) to form hydrazones (yield ~85%) .
  • Reductive Amination : Use NaBH₃CN in MeOH to reduce hydrazone intermediates to secondary amines .

Caution : Nitro groups may decompose under strong acidic conditions (pH <2); monitor via TLC .

Q. What strategies mitigate instability of this compound in aqueous solutions?

Methodological Answer :

  • pH Buffering : Store in pH 3–4 (0.1 M HCl) to prevent hydrazine oxidation .
  • Light Sensitivity : Use amber vials and inert atmospheres (N₂/Ar) to avoid nitro group photoreduction .
  • Thermal Stability : Degradation occurs above 60°C (TGA data); store at 2–8°C .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer : Discrepancies often arise from:

  • Impurity Profiles : Trace metals (e.g., Fe³⁺) catalyze side reactions; use chelating agents (EDTA) in synthesis .
  • Hydrazine Hydrate Quality : Commercial batches vary in purity; pre-purify via distillation (bp 113°C) .
  • Analytical Calibration : Validate HPLC/UV methods with certified standards (e.g., NIST reference materials) .

Case Study : A 2022 study achieved 80% yield by excluding oxygen (via degassing solvents), versus 60% in aerobic conditions .

Q. What role does this compound play in developing enzyme inhibitors or bioactive probes?

Methodological Answer : The hydrazine moiety acts as a:

  • Metal Chelator : Binds catalytic Zn²⁺ in metalloproteases (e.g., angiotensin-converting enzyme) .
  • Click Chemistry Handle : React with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition to generate triazole-linked probes .

Q. Experimental Design :

Enzyme Assay : Incubate with target enzyme (e.g., 0.1 mg/mL) in Tris-HCl buffer (pH 7.4).

IC₅₀ Determination : Use dose-response curves (1–100 µM) and nonlinear regression analysis .

Q. How can researchers quantify trace hydrazine impurities in this compound batches?

Methodological Answer :

  • Colorimetric Assay : React with p-dimethylaminobenzaldehyde (DMAB) in HCl/EtOH. Absorbance at 458 nm correlates with hydrazine concentration (LOD: 0.1 ppm) .
  • HPLC-MS : C18 column, ESI+ mode; quantify via m/z 105.1 (hydrazine fragment) .

Q. Protocol :

Prepare 0.12 M DMAB in EtOH/HCl (10:1).

Mix sample (0.047 mL) with reagent (0.3 mL/min flow rate).

Measure absorbance and interpolate from a 0.1–10 µg/mL standard curve .

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